Tetrachloro DDT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reference Standard

Due to its well-defined chemical structure and historical significance, tetrachloro DDT serves as a valuable reference standard in various analytical techniques. Researchers use it to calibrate instruments for detecting DDT and its breakdown products in environmental samples like soil, water, and tissues. This helps ensure the accuracy and consistency of measurements in studies on DDT contamination and its persistence in the environment.[Source: NIH 3D Print - Tetrachloro DDT, ]

Tetrachloro DDT, also known as dichlorodiphenyltrichloroethane, is a synthetic organochlorine compound that was first synthesized in 1874. It is a colorless, tasteless, and nearly odorless crystalline solid. Tetrachloro DDT is primarily recognized for its historical use as an insecticide, particularly during World War II and in subsequent decades to control insect-borne diseases like malaria and typhus. The compound is hydrophobic and exhibits low solubility in water but is highly soluble in organic solvents and fats .

The synthesis of Tetrachloro DDT involves a Friedel-Crafts reaction between chloral (CCl₃CHO) and chlorobenzene (C₆H₅Cl) in the presence of an acidic catalyst, typically sulfuric acid . The reaction can yield several isomers due to different substitution patterns on the aromatic rings. The major component of commercial DDT is the para,para' isomer, which constitutes about 77% of the product. Minor amounts of ortho,para' isomers and other related compounds such as dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD) are also present .

Tetrachloro DDT can undergo dehydrochlorination at elevated temperatures or in the presence of certain catalysts, leading to the formation of DDE, which lacks insecticidal properties. This reaction can be catalyzed by iron(III) or aluminum chlorides, ultraviolet light, or alkaline conditions .

The primary method for synthesizing Tetrachloro DDT involves:

- Condensation Reaction: Chloral hydrate is reacted with chlorobenzene under acidic conditions (typically sulfuric acid).

- Temperature Control: The reaction requires careful temperature management to optimize yield and minimize decomposition.

- Purification: The resulting mixture contains various isomers which may require purification steps to isolate the desired para,para' form from other byproducts.

Alternative synthesis methods may involve variations in reactant ratios or different catalysts to influence the formation of specific isomers .

Historically, Tetrachloro DDT was widely used in agriculture for pest control and played a crucial role in public health campaigns aimed at controlling vector-borne diseases. Its applications include:

- Agricultural Insecticide: Used extensively until the late 1970s.

- Public Health: Employed for malaria control in some developing countries.

- Veterinary Medicine: Occasionally used for controlling ectoparasites on livestock.

Despite its effectiveness, the environmental impact and health concerns associated with its persistence have led to restrictions on its use in many countries .

Research on Tetrachloro DDT has focused on its interactions with biological systems and environmental matrices:

- Metabolic Pathways: Studies have shown that certain insects can metabolize Tetrachloro DDT into less toxic forms through enzymatic pathways involving cytochrome P450 enzymes.

- Ecotoxicology: Investigations into its effects on non-target species have highlighted significant impacts on aquatic life and terrestrial vertebrates due to bioaccumulation.

- Human Health Risks: Epidemiological studies have linked exposure to Tetrachloro DDT with various health issues, including reproductive problems and endocrine disruption .

Tetrachloro DDT belongs to a class of compounds known as organochlorines. Other similar compounds include:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Methoxychlor | C₁₅H₁₅Cl₃O | Less persistent than Tetrachloro DDT; used as a replacement insecticide. |

| Dicofol | C₁₄H₁₄Cl₄O | Acaricide with similar modes of action; less toxic to mammals. |

| Lindane | C₆H₆Cl₆ | Used primarily against pests; more volatile than Tetrachloro DDT but also persistent. |

| Dichlorodiphenyltrichloroethane (DDD) | C₁₄H₉Cl₅ | A metabolite of Tetrachloro DDT; has lower insecticidal activity but similar persistence. |

Tetrachloro DDT's unique characteristics include its specific mechanism of action on sodium channels and its significant environmental persistence compared to other organochlorines. This persistence has led to widespread contamination concerns globally, making it a subject of regulatory scrutiny .

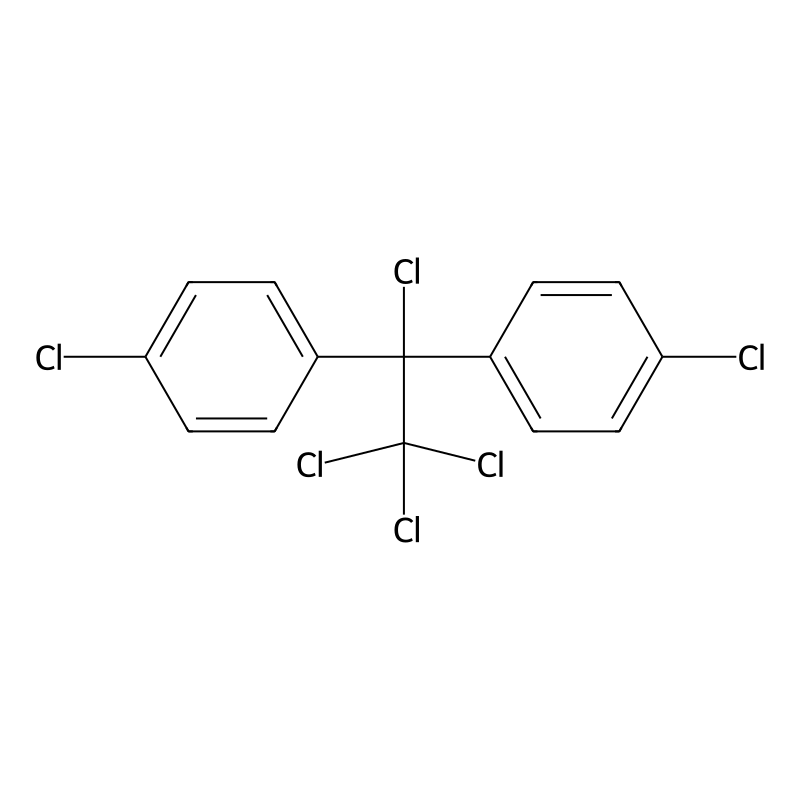

Tetrachloro DDT, chemically named 1-chloro-4-[1,2,2,2-tetrachloro-1-(4-chlorophenyl)ethyl]benzene, represents a significant compound in the family of chlorinated pesticides [1]. The molecular structure of this compound features a complex arrangement of atoms with a molecular formula of C₁₄H₈Cl₆ and a molecular weight of 388.9 g/mol [22]. This structure consists of two chlorophenyl rings connected by a tetrachlorinated ethyl bridge, creating a three-dimensional, non-planar configuration [1] [22].

The core structural framework of Tetrachloro DDT includes two benzene rings with para-chloro substitution, connected by a central carbon atom that forms part of a tetrachlorinated ethyl group [1]. This central carbon exhibits tetrahedral geometry with bond angles of approximately 109.5 degrees, creating an asymmetric molecule with no plane of symmetry [13]. The compound's structure is characterized by significant steric hindrance around the central carbon, which limits rotation around the central carbon-carbon bonds [13] [22].

| Property | Value |

|---|---|

| Chemical Name | 1-chloro-4-[1,2,2,2-tetrachloro-1-(4-chlorophenyl)ethyl]benzene |

| Molecular Formula | C₁₄H₈Cl₆ |

| Molecular Weight | 388.9 g/mol |

| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)Cl)Cl |

| InChI | InChI=1S/C14H8Cl6/c15-11-5-1-9(2-6-11)13(17,14(18,19)20)10-3-7-12(16)8-4-10/h1-8H |

| InChIKey | JOQCINXYMZALAZ-UHFFFAOYSA-N |

| Structure Type | Chlorinated aromatic hydrocarbon |

Tetrachloro DDT exhibits several forms of isomerism that contribute to its complex chemical behavior [5]. Position isomers arise from the different possible arrangements of chlorine atoms on the phenyl rings [5] [13]. The primary position isomers include:

- para,para'-Tetrachloro DDT: Features chlorine atoms at the para positions on both phenyl rings and is typically the predominant isomer in technical mixtures [11].

- ortho,para'-Tetrachloro DDT: Contains chlorine atoms at the ortho position on one ring and the para position on the other, present in smaller quantities in technical mixtures [14].

- ortho,ortho'-Tetrachloro DDT: Has chlorine atoms at the ortho positions on both phenyl rings and is a minor component in technical mixtures [11] [14].

| Isomer Type | Description | Relative Abundance/Significance |

|---|---|---|

| Position Isomers | Isomers based on the position of chlorine atoms on the phenyl rings | Various distributions depending on synthesis conditions |

| para,para'-Tetrachloro DDT | Chlorine atoms at para positions on both phenyl rings | Often the predominant isomer in technical mixtures |

| ortho,para'-Tetrachloro DDT | Chlorine atoms at ortho position on one ring and para position on the other | Present in smaller quantities in technical mixtures |

| ortho,ortho'-Tetrachloro DDT | Chlorine atoms at ortho positions on both phenyl rings | Minor component in technical mixtures |

| Stereoisomers | Possible stereoisomers due to the asymmetric carbon center | Multiple possible configurations with different biological activities |

| Conformational Isomers | Different spatial arrangements due to restricted rotation around bonds | Multiple conformations possible at room temperature |

Additionally, Tetrachloro DDT possesses an asymmetric carbon center, giving rise to potential stereoisomers with different spatial arrangements and biological activities [5] [14]. Conformational isomers also exist due to restricted rotation around certain bonds within the molecule, resulting in multiple possible conformations at room temperature [13] [14].

Physical and Chemical Properties

Tetrachloro DDT exists as a crystalline solid at room temperature, appearing as a white to off-white crystalline powder with a weak, aromatic-like odor that is nearly imperceptible [4] [7]. The compound's melting point is estimated to be similar to that of DDT (approximately 108-109°C), though specific data for Tetrachloro DDT is limited in the literature [4] [21]. When heated to decomposition, Tetrachloro DDT produces hydrogen chloride and various chlorinated organic fragments [4] [6].

| Physical Property | Description |

|---|---|

| Physical State at Room Temperature | Crystalline solid |

| Color | White to off-white crystalline powder |

| Odor | Weak, aromatic-like odor, nearly odorless |

| Crystal Structure | Crystalline structure similar to other DDT compounds |

| Melting Point Range | Estimated to be similar to DDT (108-109°C) |

| Thermal Stability | Decomposes at elevated temperatures |

| Solubility in Organic Solvents | Highly soluble in most organic solvents (benzene, chloroform, xylene, etc.) |

| Specific Gravity | Estimated 1.5-1.6 (similar to DDT) |

| Refractive Index | Estimated 1.6-1.7 |

| Viscosity | Not applicable (solid at room temperature) |

One of the most notable physical properties of Tetrachloro DDT is its extremely low water solubility, estimated to be less than 0.1 mg/L at 25°C [4] [7]. This hydrophobic nature contributes to its environmental persistence and tendency to bioaccumulate in fatty tissues [13]. In contrast, the compound exhibits high solubility in most organic solvents, including benzene, chloroform, xylene, and others [7] [19].

The chemical properties of Tetrachloro DDT reflect its stable structure and the influence of its six chlorine atoms [1] [13]. The compound is highly stable under normal environmental conditions and is neutral in terms of acid-base properties [4] [6]. The electron-withdrawing effects of the chlorine atoms significantly influence the compound's reactivity patterns [13] [14].

| Chemical Property | Description |

|---|---|

| Chemical Stability | Highly stable under normal environmental conditions |

| Acid-Base Properties | Neutral compound, not significantly acidic or basic |

| Oxidation States | Carbon atoms in various oxidation states; chlorine atoms in -1 oxidation state |

| Electronegativity Effects | Electron-withdrawing effects of chlorine atoms influence reactivity |

| Bond Strengths | Carbon-chlorine bonds relatively strong but susceptible to specific chemical reactions |

| Reactivity with Oxidizing Agents | Resistant to mild oxidation; strong oxidizers can attack the carbon skeleton |

| Reactivity with Reducing Agents | Can undergo reductive dechlorination under appropriate conditions |

| Reactivity with Metals | Can react with active metals like iron or aluminum under catalytic conditions |

| Photochemical Reactivity | Undergoes slow photodegradation when exposed to ultraviolet light |

| Thermal Decomposition Products | Produces hydrogen chloride and chlorinated organic fragments when heated to decomposition |

Tetrachloro DDT can undergo several chemical reactions, including dehydrochlorination under alkaline conditions or in the presence of heat and metal catalysts, forming tetrachloro DDE analogs [5] [8]. Reductive dechlorination can occur under anaerobic conditions or through microbial action, resulting in lower chlorinated derivatives [8] [13]. The compound also exhibits photochemical reactivity, undergoing slow degradation when exposed to ultraviolet light to form various photoproducts, including ring-opened structures [8] [13].

The octanol-water partition coefficient (Log Kow) of Tetrachloro DDT is estimated to be greater than 6.0, indicating its strong tendency to partition into organic phases rather than aqueous environments [4] [7]. This high lipophilicity contributes to its bioaccumulation potential in fatty tissues of organisms [13]. The vapor pressure of Tetrachloro DDT is very low, estimated to be less than 10⁻⁶ torr at 25°C, limiting its volatilization into the atmosphere [4] [6].

Relationship to DDT and Other Chlorinated Pesticides

Tetrachloro DDT is structurally related to dichlorodiphenyltrichloroethane (DDT), differing primarily in the number of chlorine atoms present in the molecule [2] [10]. While conventional DDT (para,para'-DDT) has a molecular formula of C₁₄H₉Cl₅ with five chlorine atoms, Tetrachloro DDT contains six chlorine atoms (C₁₄H₈Cl₆) [2] [22]. This additional chlorination results in a higher molecular weight (388.9 g/mol compared to 354.5 g/mol for DDT) and influences the compound's physical and chemical properties [2] [10].

| Property | Tetrachloro DDT | DDT (para,para'-DDT) | DDE (para,para'-DDE) | DDD (para,para'-DDD) |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₈Cl₆ | C₁₄H₉Cl₅ | C₁₄H₈Cl₄ | C₁₄H₁₀Cl₄ |

| Molecular Weight | 388.9 g/mol | 354.5 g/mol | 318.0 g/mol | 320.0 g/mol |

| Number of Chlorine Atoms | 6 | 5 | 4 | 4 |

| Structure | 1-chloro-4-[1,2,2,2-tetrachloro-1-(4-chlorophenyl)ethyl]benzene | 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane |

| Relative Stability | High | High | High | High |

| Environmental Persistence | Very high | High (half-life 2-15 years) | High | High |

| Bioaccumulation Potential | Very high | High | Very high | High |

| Water Solubility | Very low (<0.1 mg/L) | 0.025 mg/L at 25°C | 0.12 mg/L at 25°C | 0.05 mg/L at 25°C |

| Log Kow | Estimated >6.0 | 6.91 | 6.51 | 6.02 |

Tetrachloro DDT belongs to the broader class of organochlorine pesticides, which includes DDT and its metabolites dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD) [2] [11]. These compounds share common structural features, including chlorinated aromatic rings connected by a chlorinated carbon chain [11] [13]. The relationship between these compounds extends to their environmental behavior, with Tetrachloro DDT exhibiting similar persistence and bioaccumulation tendencies as other DDT-related compounds [5] [13].

In the environmental context, Tetrachloro DDT can undergo transformations similar to those observed with DDT [5] [8]. Under appropriate conditions, it can be converted to tetrachloro analogs of DDE through dehydrochlorination reactions, particularly in alkaline environments or in the presence of certain catalysts [8] [11]. These transformation products may retain many of the physical and chemical properties of the parent compound, including environmental persistence and bioaccumulation potential [11] [13].

| Aspect | Description |

|---|---|

| Structural Relationship to DDT | Tetrachloro DDT is a structural analog of DDT with additional chlorine atoms |

| Difference from DDT | Contains 6 chlorine atoms compared to 5 in DDT (C₁₄H₉Cl₅) |

| Position in DDT Family | Member of the DDT family of organochlorine compounds |

| Relationship to Other Chlorinated Pesticides | Belongs to the broader class of chlorinated hydrocarbon pesticides |

| Environmental Persistence | High persistence similar to other DDT compounds |

| Bioaccumulation Potential | High potential for bioaccumulation in fatty tissues |

Within the broader context of chlorinated pesticides, Tetrachloro DDT shares characteristics with compounds such as methoxychlor, chlordane, and aldrin [13]. These organochlorine pesticides are characterized by their chlorinated structures, environmental persistence, and lipophilicity [13]. The common features among these compounds include resistance to degradation, tendency to bioaccumulate in the food chain, and low water solubility coupled with high solubility in organic solvents and lipids [13] [5].

The chemical reactivity patterns of Tetrachloro DDT parallel those of DDT and related compounds, with reactions primarily occurring at the carbon-chlorine bonds or through transformations of the central carbon structure [8] [11]. These similarities in chemical behavior contribute to comparable environmental fates and transformation pathways among the DDT family of compounds [5] [11].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant